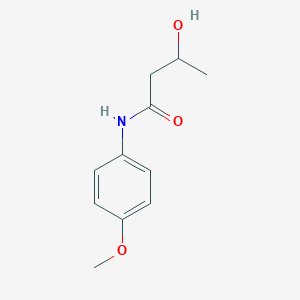

3-Hydroxy-N-(4-methoxyphenyl)butanamide

Description

Contextualization within Butanamide Chemistry and its Analogues

Butanamide, a four-carbon amide, serves as the foundational structure for a wide array of derivatives. ebi.ac.uk The butanamide core can be modified at various positions to introduce different functional groups, leading to a diverse family of analogues with distinct properties. For instance, the introduction of a hydroxyl group, as seen in 3-Hydroxy-N-(4-methoxyphenyl)butanamide, can introduce chirality and the potential for hydrogen bonding, significantly influencing the molecule's conformation and interactions.

The broader class of butanamides includes compounds with various substituents on the nitrogen atom and the butyl chain. These modifications can range from simple alkyl groups to more complex aromatic and heterocyclic systems. For example, bumetanide, a diuretic medication, features a butanamide-related structure with a phenoxy and a sulfamoyl group attached to a benzoic acid core. wikipedia.org While structurally more complex, it highlights the versatility of the core amide structure in accommodating diverse functionalities.

The study of butanamide analogues is crucial for understanding structure-activity relationships. By systematically altering the substituents, chemists can probe how changes in molecular architecture affect physical and chemical properties. This approach is fundamental in various areas of chemical research, including materials science and medicinal chemistry.

Overview of Structural Motifs in Methoxyphenyl-Containing Amides

In amides containing a methoxyphenyl group, several key structural features are frequently observed:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds. These interactions play a critical role in the solid-state packing of these molecules. mdpi.com

Aromatic Interactions: The phenyl ring of the methoxyphenyl group can participate in various non-covalent interactions, such as π-π stacking and C-H···π interactions, which further stabilize the crystal structure. nih.gov

Conformational Flexibility: The single bonds connecting the methoxyphenyl group to the amide nitrogen and the butanamide chain allow for rotational freedom. The preferred conformation is often a balance between steric hindrance and stabilizing intramolecular and intermolecular interactions. The orientation of the methoxy (B1213986) group itself can also contribute to conformational differences. mdpi.com

The systematic study of these structural motifs in methoxyphenyl-containing amides helps in understanding how molecular structure dictates macroscopic properties. For instance, the analysis of crystal structures reveals how molecules arrange themselves in the solid state, which can influence properties like melting point and solubility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDNTRJUIATNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxy N 4 Methoxyphenyl Butanamide and Its Analogues

Direct Synthetic Routes to 3-Hydroxy-N-(4-methoxyphenyl)butanamide

The direct synthesis of this compound can be approached through various modern organic reactions. A particularly promising avenue involves the catalytic hydroboration of an unsaturated precursor.

Copper-Catalyzed Hydroboration Approaches

Copper-catalyzed hydroboration has emerged as a powerful tool for the regio- and enantioselective introduction of a hydroxyl group across a carbon-carbon double bond. In the context of synthesizing this compound, this approach would typically start from N-(4-methoxyphenyl)crotonamide. The copper catalyst, in conjunction with a boron source like pinacolborane (HBpin), facilitates the addition of a boryl group and a hydrogen atom across the double bond. Subsequent oxidation of the resulting organoborane intermediate yields the desired 3-hydroxy product.

Recent studies have highlighted the efficacy of N-heterocyclic carbene (NHC) based copper catalysts for the hydroboration of α,β-unsaturated amides. These catalytic systems demonstrate high efficiency and selectivity, often operating under mild conditions.

Precursor Chemistry and Starting Material Selection

The primary precursor for the copper-catalyzed hydroboration route is N-(4-methoxyphenyl)crotonamide. This starting material can be readily synthesized via a standard amidation reaction between crotonic acid and p-anisidine (B42471). The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond.

Alternatively, the precursor can be prepared from crotonoyl chloride and p-anisidine in the presence of a base to neutralize the hydrochloric acid byproduct. The selection of high-purity starting materials is crucial for minimizing side reactions and simplifying the purification of the final product.

Reaction Conditions and Catalytic Systems

The success of the copper-catalyzed hydroboration is highly dependent on the reaction conditions and the chosen catalytic system. A typical system involves a copper(I) salt, such as copper(I) chloride (CuCl), and a chiral phosphine (B1218219) ligand. The use of chiral ligands, such as (R)-DTBM-SEGPHOS, can induce high levels of enantioselectivity, which is critical for applications where a specific stereoisomer is required.

The reaction is generally performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), under an inert atmosphere to prevent the deactivation of the catalyst and the boron reagent. The addition of a base, like potassium tert-butoxide (KOt-Bu), has been shown to be crucial for achieving high yields and selectivities in some systems.

Table 1: Representative Catalytic System for Copper-Catalyzed Hydroboration

| Component | Example | Role |

| Copper Source | Copper(I) Chloride (CuCl) | Catalyst precursor |

| Ligand | (R)-DTBM-SEGPHOS | Induces enantioselectivity |

| Boron Source | Pinacolborane (HBpin) | Provides the boryl group |

| Base | Potassium tert-butoxide (KOt-Bu) | Activator/Co-catalyst |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Optimization Strategies for Reaction Yields and Purity

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the catalyst loading, the ratio of ligand to copper, the reaction temperature, and the concentration of the reactants.

Studies on related copper-catalyzed hydroboration reactions have shown that a bulky ligand can be critical for achieving high selectivity. Furthermore, the choice of base and its stoichiometry can significantly influence the reaction outcome. Screening different solvents may also lead to improved performance. Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.

Table 2: Key Parameters for Optimization

| Parameter | Range/Options | Effect on |

| Catalyst Loading | 1-5 mol% | Reaction rate and cost |

| Ligand:Copper Ratio | 1:1 to 1.2:1 | Enantioselectivity and stability |

| Temperature | 0 °C to room temperature | Reaction rate and selectivity |

| Base | KOt-Bu, NaOt-Bu | Yield and enantioselectivity |

| Solvent | THF, DCM, Toluene (B28343) | Solubility and reaction kinetics |

Synthesis of Structurally Related Butanamides and Derivatives

The synthetic methodologies described above can be extended to prepare a variety of structurally related butanamides and their derivatives, which can be valuable for structure-activity relationship (SAR) studies.

Preparation of 2-Hydroxy-3,3-dimethoxy-N-(methoxyphenyl)butanamides

A plausible synthetic route to 2-hydroxy-3,3-dimethoxy-N-(methoxyphenyl)butanamides involves the oxidation of a suitable precursor, such as a β-keto amide. For instance, the oxidation of N-(4-methoxyphenyl)-3-oxobutanamide with an oxidizing agent like (diacetoxyiodo)benzene (B116549) in methanol (B129727) could potentially yield the desired product. This type of transformation has been reported for the synthesis of 2,3-dimethoxy-3-hydroxyflavanones from flavonols, suggesting its applicability to analogous acyclic systems.

The starting β-keto amide can be prepared through methods like the reaction of diketene (B1670635) with p-anisidine or the condensation of ethyl acetoacetate (B1235776) with p-anisidine followed by hydrolysis and decarboxylation. The introduction of the two methoxy (B1213986) groups at the C3 position would likely proceed via an intermediate that is susceptible to nucleophilic attack by methanol. Careful control of the reaction conditions would be necessary to achieve the desired product selectively.

Synthetic Approaches for N-(4-Methoxyphenyl)butanamide Analogues

The synthesis of N-aryl amides, including analogues of this compound, typically involves the coupling of an amine with a carboxylic acid or its derivative. A common and straightforward method is the acylation of an aniline (B41778) derivative, such as p-anisidine, with a suitable acylating agent.

For instance, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by reacting 4-methoxyaniline with acetic anhydride (B1165640) in a solvent like dichloromethane (DCM). rsc.org The reaction proceeds at room temperature and, after completion, the mixture is typically washed with a sodium carbonate solution to neutralize excess acid and remove impurities. rsc.org Similarly, other N-aryl amides can be prepared by selecting the appropriate aniline and acyl chloride or anhydride.

The synthesis of N-(4-methoxyphenyl)butanamide, a close analogue, can be performed by reacting p-anisidine with butanoyl chloride. Another analogue, N-(4-methoxyphenyl)pentanamide, was synthesized by reacting 4-anisidine with pentanoic acid, a process that highlights the versatility of using different carboxylic acid derivatives.

Furthermore, more complex analogues bearing additional functional groups have been synthesized. These often serve as intermediates or final compounds in medicinal chemistry research. The synthetic strategies for these molecules can involve multi-step sequences to build the desired molecular architecture.

| Analogue Name | Starting Materials | Key Reaction Type |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | 4-Methoxyaniline, Acetic Anhydride | Acylation |

| N-(4-Methoxyphenyl)butanamide | p-Anisidine, Butanoyl Chloride | Acylation |

| N-(4-Methoxyphenyl)pentanamide | 4-Anisidine, Pentanoic Acid | Amide Coupling |

Derivatization from β-Ketoamides

The target compound, this compound, can be synthesized via the reduction of its corresponding β-ketoamide precursor, N-(4-methoxyphenyl)acetoacetamide. This transformation focuses on the selective reduction of the ketone functionality to a secondary alcohol.

Synthesis of the β-Ketoamide Precursor: The key starting material, N-(4-methoxyphenyl)acetoacetamide (also known as acetoacet-p-anisidide), is synthesized by reacting p-anisidine with an acetoacetylating agent. A highly effective reagent for this purpose is diketene. The reaction involves the nucleophilic attack of the amine group of p-anisidine on the electrophilic carbonyl group of diketene, followed by rearrangement to form the stable amide. wikipedia.org The process is typically carried out in an inert solvent, where diketene is added slowly to a solution of the amine at a controlled temperature. google.com

Reduction to this compound: Once the β-ketoamide is obtained, the subsequent step is the reduction of the ketone at the C-3 position. This is a standard transformation in organic synthesis and can be achieved using various reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and upon acidic or aqueous workup, the resulting alkoxide is protonated to yield the hydroxyl group. This method is generally selective for ketones in the presence of amides.

The general reaction scheme is as follows:

Acetoacetylation: p-Anisidine + Diketene → N-(4-methoxyphenyl)acetoacetamide

Reduction: N-(4-methoxyphenyl)acetoacetamide + NaBH₄ → this compound

This two-step sequence provides a direct and efficient route to the desired 3-hydroxybutanamide (B1209564) structure.

Formation of Oxime Derivatives, e.g., 2-(hydroxyimino)-3-oxo-N-(4-methoxyphenyl)butanamide

Oxime derivatives of β-ketoamides are synthesized by reacting the β-dicarbonyl compound with hydroxylamine (B1172632). The specified derivative, 2-(hydroxyimino)-3-oxo-N-(4-methoxyphenyl)butanamide, is formed from the reaction of N-(4-methoxyphenyl)acetoacetamide with hydroxylamine.

The synthesis involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketoamide. In the case of N-(4-methoxyphenyl)acetoacetamide, the ketone at the C-3 position is generally more reactive than the amide carbonyl group. However, the methylene (B1212753) group at C-2 is activated by both adjacent carbonyls, making it susceptible to reaction. The reaction with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) or sodium hydroxide, leads to the formation of the oxime at the C-2 position. chemjournal.kz The base is required to neutralize the hydrochloride and generate free hydroxylamine.

The general procedure involves dissolving the β-ketoamide and hydroxylamine hydrochloride in a suitable solvent, such as ethanol, and adding a base. The mixture is then typically stirred at room temperature or heated to facilitate the reaction. chemjournal.kz The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include extraction and recrystallization.

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| N-(4-methoxyphenyl)acetoacetamide | Hydroxylamine Hydrochloride | 2-(hydroxyimino)-3-oxo-N-(4-methoxyphenyl)butanamide | Base (e.g., Pyridine, NaOH), Solvent (e.g., Ethanol) |

Stereoselective Synthesis Approaches for this compound Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial for accessing its individual enantiomers, which may have distinct biological properties. The key step for introducing chirality is the asymmetric reduction of the ketone in the precursor, N-(4-methoxyphenyl)acetoacetamide.

Biocatalytic Reduction: One effective method for stereoselective reduction is the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes. Baker's yeast (Saccharomyces cerevisiae) is a well-known and accessible biocatalyst capable of reducing ketones to alcohols with often high enantioselectivity. A protocol for the asymmetric synthesis of a related compound, 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, utilized a baker's yeast reduction step to establish a chiral hydroxyl center. researchgate.net This approach can be applied to N-(4-methoxyphenyl)acetoacetamide, where the yeast's enzymes (reductases) would selectively produce one enantiomer of the corresponding 3-hydroxybutanamide.

Catalytic Asymmetric Hydrogenation: Another powerful strategy is transition-metal-catalyzed asymmetric hydrogenation. This involves using a chiral catalyst, typically composed of a metal center (like Ruthenium, Rhodium, or Iridium) and a chiral ligand. These catalysts create a chiral environment that directs the hydrogenation of the ketone to preferentially form one enantiomer. The choice of metal and ligand is critical for achieving high enantiomeric excess (e.e.). For the reduction of related β-ketoesters, chiral ruthenium-diphosphine complexes are often highly effective.

Chiral Reducing Agents: Alternatively, stoichiometric chiral reducing agents can be employed. These are typically borohydride or aluminum hydride reagents that have been modified with a chiral auxiliary. For example, optically active 3-aryl-3-hydroxyesters have been obtained with high enantiomeric excess by reducing the corresponding β-ketoesters with lithium borohydride modified with N,N′-dibenzoylcystine. rsc.org A similar system could be adapted for the asymmetric reduction of N-aryl-3-oxobutanamides.

These methods provide access to specific enantiomers of this compound, enabling further investigation into their stereospecific properties.

| Method | Key Reagent/Catalyst | Principle |

|---|---|---|

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) / Isolated Reductases | Enzymatic, stereospecific reduction of the keto group. |

| Catalytic Asymmetric Hydrogenation | Chiral Metal-Ligand Complex (e.g., Ru-BINAP) | Hydrogenation in a chiral catalytic environment. |

| Chiral Reducing Agents | Chirally Modified Hydride (e.g., modified LiBH₄) | Stoichiometric reduction with a chiral hydride source. rsc.org |

Comprehensive Structural Characterization of 3 Hydroxy N 4 Methoxyphenyl Butanamide and Its Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with a compound, valuable information about its functional groups, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 3-Hydroxy-N-(4-methoxyphenyl)butanamide, specific proton signals are expected. For instance, the aromatic protons on the methoxyphenyl group would appear as distinct doublets, while the protons on the butanamide backbone would exhibit characteristic multiplets.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, distinct signals would be expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons, and the methoxy (B1213986) carbon.

Predicted ¹³C NMR data for related structures, such as derivatives of 3-hydroxybutanone and methoxyphenyl compounds, are available and can be used for comparison np-mrd.orgdocbrown.infochemicalbook.com. For instance, the ¹³C NMR spectrum of 4-(4-methoxyphenyl)-2-butanone (B1665111) shows characteristic peaks for the carbonyl, methoxy, and aromatic carbons chemicalbook.com. The analysis of N-(4-methoxyphenyl)picolinamide also provides a detailed assignment of carbon signals nih.gov.

Interactive Data Table: Predicted NMR Data for this compound Analogues

| Compound Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| N-(4-methoxyphenyl)picolinamide | 9.92 (s, 1H), 8.60 (ddt, J = 4.8, 1.7, 0.8 Hz, 1H), 8.29 (dt, J = 7.8, 1.1 Hz, 1H), 7.92–7.86 (m, 1H), 7.73–7.67 (m, 2H), 7.49–7.44 (m, 1H), 6.95–6.90 (m, 2H), 3.81 (s, 3H) | 161.86, 156.52, 150.11, 148.07, 137.77, 131.16, 126.43, 122.44, 121.37, 114.38, 55.62 | nih.gov |

| 4-Hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]benzohydrazide | 1H), 7.88 (d, j=8.4 Hz, 2H), 7.11 (d, j=7.65. j=8.4 Hz, 2H), 6.84 (m, 1H), 3.79 (s, 3H) | Not Available | researchgate.net |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile | 8.3 (2H, d), 7.9 (2H, d), 7.8 (2H, d), 7.6 (1H, s), 6.9 (2H, d) | Not Available | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and C-O stretches of the ether and alcohol.

The IR spectrum of a related compound, 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl) chalcone, shows a broad O-H stretching band, indicative of the hydroxyl group researchgate.net. Furthermore, spectral data for 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- reveals characteristic absorptions that can be compared nist.gov.

Interactive Data Table: Characteristic IR Absorption Frequencies for Functional Groups in Analogous Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| O-H (alcohol/phenol) | 3200-3600 (broad) | researchgate.net |

| N-H (amide) | 3100-3500 | researchgate.net |

| C=O (amide) | 1630-1695 | researchgate.net |

| C-O (ether/alcohol) | 1000-1300 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of a water molecule from the hydroxyl group or cleavage adjacent to the carbonyl group.

While a specific mass spectrum for this compound is not detailed in the available literature, data for closely related structures can be informative. For example, the mass spectrum of 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide shows a clear precursor ion and fragmentation pattern nih.gov. Similarly, the mass spectrum of 3-Hydroxy-4-methoxy-tamoxifen provides insights into the fragmentation of a molecule with similar functional groups industry.gov.au. A database entry for this compound indicates its availability but does not provide the spectrum itself chemicalbook.com.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

Although a crystal structure for this compound has not been reported, the crystal structure of a closely related analogue, 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide , has been determined researchgate.net. This structure reveals an orthorhombic crystal system with the space group P2₁2₁2₁. Such studies on analogues are crucial for understanding the likely solid-state conformation and intermolecular interactions, such as hydrogen bonding, that could be present in the target molecule. Another relevant study on N-(4-methoxyphenyl)picolinamide details its crystallization in a monoclinic space group, with the molecule being nearly planar nih.gov. Studies on other N-aryl amides also provide insights into their crystal packing and supramolecular structures researchgate.netsemanticscholar.orgmdpi.com.

Stereochemical Analysis of Chiral Centers at the 3-Hydroxy and Butanamide Backbone

The butanamide backbone of this compound contains a chiral center at the C3 position due to the presence of a hydroxyl group. This gives rise to two possible enantiomers, (R)- and (S)-3-Hydroxy-N-(4-methoxyphenyl)butanamide.

The stereochemistry of such compounds is critical as different enantiomers can exhibit distinct biological activities. The stereoselective synthesis of related compounds, such as (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid, has been achieved using Evans chemistry, which allows for the controlled formation of one enantiomer over the other nih.gov. Similarly, stereoselective syntheses of other 3-hydroxy acid derivatives have been reported, highlighting methods to control the stereochemistry at the hydroxyl-bearing carbon elsevierpure.comnih.gov. The determination of the absolute configuration of these chiral centers typically requires X-ray crystallography of a single enantiomer or its derivative, or through the use of chiral chromatography and comparison with standards of known configuration.

Reactivity Profiles and Chemical Transformations of 3 Hydroxy N 4 Methoxyphenyl Butanamide

Transformations Involving the Hydroxyl Functional Group

The secondary alcohol group on the butanamide chain is a key site for various chemical modifications, including oxidation, esterification, and etherification.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding N-(4-methoxyphenyl)-3-oxobutanamide. This transformation is a common and important reaction in organic chemistry. chemistryviews.orglibretexts.orgwikipedia.org A variety of oxidizing agents can be employed to achieve this conversion. chemistryviews.orglibretexts.orgchemistrysteps.com Strong oxidizing agents such as chromic acid (H₂CrO₄), formed from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, and potassium permanganate (KMnO₄) are effective for this purpose. libretexts.orgchemistrysteps.com Milder reagents like Dess-Martin periodinane or those used in Swern oxidations can also be utilized, often under less harsh conditions. chemistryviews.orgwikipedia.org The reaction essentially involves the removal of the hydrogen atom from the -OH group and the hydrogen atom from the carbon to which it is attached, forming a carbon-oxygen double bond. chemguide.co.uk Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage. chemistryviews.orgchemistrysteps.comchemguide.co.uk

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid anhydrides or acyl chlorides) to form esters. Fischer esterification, the reaction with a carboxylic acid under acidic conditions, is a common method, although it works best for primary and secondary alcohols. chemistrysteps.comcommonorganicchemistry.com The reaction with anhydrides, often in the absence of solvent or catalyst, can provide high yields, particularly with secondary alcohols. tandfonline.com Computational studies suggest that in some Lewis base-mediated acylations, noncovalent interactions can lead to secondary alcohols reacting faster than primary ones. acs.org

Etherification: The formation of an ether from the secondary alcohol can be achieved through several methods. Acid-catalyzed dehydration can produce symmetrical ethers, though this method can be complicated by side reactions like elimination, especially at higher temperatures. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, methods like the Williamson ether synthesis would be more applicable, though this requires the initial conversion of the alcohol to an alkoxide. More recent methods have utilized iron(III) triflate as an efficient catalyst for the direct etherification of secondary alcohols with primary alcohols. nih.govacs.orgnih.govresearchgate.net

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄), Dess-Martin periodinane | N-(4-methoxyphenyl)-3-oxobutanamide |

| Esterification | Carboxylic acid (acid catalyst), Acyl chloride, Acid anhydride (B1165640) | Corresponding ester derivative |

| Etherification | Primary alcohol (e.g., with Iron(III) triflate catalyst) | Corresponding unsymmetrical ether |

Chemical Reactions at the Butanamide Moiety

The butanamide portion of the molecule is characterized by the robust amide bond, which can undergo hydrolysis or reduction under specific conditions.

Hydrolysis: Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine. allen.inlibretexts.org This reaction can be catalyzed by either acid or base, though the conditions required are generally more stringent than those for ester hydrolysis. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates the amine (as its ammonium salt) to form 3-hydroxybutanoic acid and 4-methoxyaniline. libretexts.orgdalalinstitute.comkhanacademy.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide and heat, the hydroxide ion directly attacks the carbonyl carbon. allen.in This forms a tetrahedral intermediate from which the amine's conjugate base is expelled. chemistrysteps.com This step is generally unfavorable due to the poor leaving group ability of the resulting anion. chemistrysteps.comarkat-usa.orgresearchgate.net An irreversible deprotonation of the newly formed carboxylic acid by the strongly basic amine drives the reaction to completion, ultimately yielding the sodium salt of 3-hydroxybutanoic acid and 4-methoxyaniline after an acidic workup. chemistrysteps.com The hydrolysis rate of aryl amides is generally slower than that of aliphatic amides. arkat-usa.org

Reduction: The amide functional group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.orgcommonorganicchemistry.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. jove.com This is followed by the expulsion of an aluminate anion, creating an intermediate iminium ion, which is then rapidly reduced by another hydride ion to yield the final amine product, N¹-(4-methoxyphenyl)butane-1,3-diamine. libretexts.orgjove.com Catalytic hydrogenation can also reduce amides, but it often demands high pressures and temperatures. wikipedia.org

| Reaction Type | Reagent(s)/Conditions | Products |

|---|---|---|

| Acid Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | 3-Hydroxybutanoic acid and 4-Methoxyanilinium salt |

| Base Hydrolysis | Aqueous base (e.g., NaOH), Heat | Salt of 3-Hydroxybutanoic acid and 4-Methoxyaniline |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O workup | N¹-(4-methoxyphenyl)butane-1,3-diamine |

Reactivity of the 4-Methoxyphenyl Aromatic Ring

The 4-methoxyphenyl group, an anisole derivative, is activated towards electrophilic aromatic substitution. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, increasing the electron density of the benzene ring, particularly at the ortho and para positions relative to itself. quora.comquora.com Since the para position is already substituted by the butanamide nitrogen, electrophilic attack will be directed to the ortho positions (positions 2 and 6 on the aromatic ring).

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com This electrophilic substitution reaction on anisole derivatives typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to less steric hindrance. youtube.com However, in 3-Hydroxy-N-(4-methoxyphenyl)butanamide, the para position is blocked. Therefore, nitration would be expected to occur at the position ortho to the methoxy group, yielding 3-Hydroxy-N-(4-methoxy-3-nitrophenyl)butanamide. The acetamide group itself is an ortho, para-director, but it is deactivating compared to the strongly activating methoxy group, which will dominate the directing effect. Studies on the nitration of similar molecules like 4-methoxyacetanilide confirm that nitration occurs ortho to the activating methoxy group. prepchem.com

Halogenation: Halogenation, such as bromination, can be carried out using bromine (Br₂) often with a Lewis acid catalyst, although the high reactivity of the anisole ring may allow the reaction to proceed under milder conditions. libretexts.orgchegg.com Similar to nitration, the substitution will occur at the position ortho to the methoxy group, resulting in 3-Hydroxy-N-(3-bromo-4-methoxyphenyl)butanamide.

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Hydroxy-N-(4-methoxy-3-nitrophenyl)butanamide |

| Bromination | Br₂, FeBr₃ (or no catalyst) | 3-Hydroxy-N-(3-bromo-4-methoxyphenyl)butanamide |

Mechanisms of Chemical Degradation and Stability

The stability of this compound is primarily influenced by the susceptibility of the amide bond to hydrolysis. Amide hydrolysis is a significant degradation pathway, which can occur under both acidic and basic conditions, typically requiring heat. allen.inchemguide.co.ukorganic-chemistry.org The cleavage of the amide bond, as detailed in section 4.2, would break the molecule into 3-hydroxybutanoic acid and 4-methoxyaniline.

Thermal degradation of N-aryl amides can also occur at elevated temperatures. Studies on related poly(phosphazene-aryl amides) show thermal degradation occurring in stages, with decomposition temperatures ranging from 150–600°C. researchgate.netresearchgate.net The specific degradation pathway and products would depend on the conditions, but could involve cleavage of the amide bond and fragmentation of the side chains. Research on N,N-dialkoxyamides indicates that thermal decomposition can proceed via homolysis to form free radicals. nih.gov The ether linkage in the methoxyphenyl group is generally stable, as is the secondary alcohol, although elimination (dehydration) of the alcohol to form an alkene could be possible under strong acidic conditions and heat.

Formation of Heterocyclic Compounds from Butanamide Precursors

The structure of this compound serves as a potential precursor for the synthesis of heterocyclic compounds, particularly quinolones. Quinolones are a significant class of heterocyclic compounds, and many synthetic routes have been developed for their creation. nih.govresearchgate.net

One plausible pathway involves the oxidation of the secondary hydroxyl group to a ketone, as described in section 4.1, to form N-(4-methoxyphenyl)-3-oxobutanamide. This resulting β-keto amide is a key intermediate in several quinolone synthesis strategies. beilstein-journals.org Cyclization of such β-keto amides can be induced under various conditions to form the 4-quinolone core. beilstein-journals.org For example, treatment with a strong acid could potentially catalyze an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) where the enol or enolate of the keto group attacks the activated aromatic ring, followed by dehydration to form a 2-methyl-4-quinolone derivative. Palladium-catalyzed oxidative annulation of acrylamides and other cascade reactions are also modern methods for synthesizing quinolone structures from related open-chain precursors. nih.govnih.gov

Compound Reference Table

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)-3-oxobutanamide |

| Chromic acid |

| Chromium trioxide |

| Sodium dichromate |

| Sulfuric acid |

| Potassium permanganate |

| Dess-Martin periodinane |

| Iron(III) triflate |

| 3-hydroxybutanoic acid |

| 4-methoxyaniline |

| Sodium hydroxide |

| Lithium aluminum hydride |

| N¹-(4-methoxyphenyl)butane-1,3-diamine |

| Nitric acid |

| 3-Hydroxy-N-(4-methoxy-3-nitrophenyl)butanamide |

| 4-methoxyacetanilide |

| Bromine |

| 3-Hydroxy-N-(3-bromo-4-methoxyphenyl)butanamide |

| Quinolone |

| 2-methyl-4-quinolone |

Computational and Theoretical Investigations on 3 Hydroxy N 4 Methoxyphenyl Butanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-Hydroxy-N-(4-methoxyphenyl)butanamide, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results that can be correlated with experimental data, if available. Such calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis would map the distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Simulations for Interaction Mechanisms

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme (receptor). These methods are central to drug discovery and design.

Characterization of Ligand-Receptor/Enzyme Binding Modes

Molecular docking simulations would be employed to predict the preferred binding orientation and conformation of this compound within the active site of a target receptor. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The resulting binding mode would reveal the specific amino acid residues involved in the interaction and provide a basis for understanding the compound's potential biological activity.

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Van der Waals Forces

A detailed analysis of the docked poses would focus on the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, the hydroxyl (-OH) and amide (-NH-C=O) groups are potential hydrogen bond donors and acceptors. The methoxyphenyl group and the butyl chain can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Quantifying the contribution of each of these forces is essential for predicting binding affinity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would be performed to identify its low-energy conformations in different environments (e.g., in vacuum, in a solvent). Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by allowing atoms to move, thus revealing the stability of the binding mode, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

No specific QSAR or SAR models for this compound were found in the available scientific literature. This type of research is crucial for understanding how the chemical structure of a molecule influences its biological activity, and its absence limits the predictive understanding of this compound's behavior in biological systems.

Correlation of Structural Features with Molecular Interaction Profiles

Detailed studies correlating the specific structural features of this compound—such as its hydroxyl group, amide linkage, and methoxyphenyl moiety—with its potential molecular interaction profiles are not presently available. Such analyses would typically involve computational docking studies with various protein targets to elucidate potential binding modes and key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Pharmacophore Development Based on Molecular Interactions

Due to the lack of data on its molecular interactions, no pharmacophore models have been developed for this compound. Pharmacophore modeling relies on identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. Without foundational interaction data, the development of such a model is not feasible.

Further research is required to explore the computational and theoretical aspects of this compound to enable a deeper understanding of its potential biological activities and to facilitate future drug design and development efforts.

Mechanistic Research on Molecular Interactions Involving 3 Hydroxy N 4 Methoxyphenyl Butanamide and Its Analogues

Investigations into Enzyme Inhibition Mechanisms

The inhibitory effects of compounds structurally analogous to 3-Hydroxy-N-(4-methoxyphenyl)butanamide have been investigated against several enzymes. These studies reveal various inhibition mechanisms, including competitive and mixed-type inhibition. researchgate.netnih.gov

For instance, 3-hydroxydesaminokynurenine, a kynurenine analogue, has been shown to be a mixed inhibitor of kynureninase from multiple sources, including recombinant human, rat hepatic, and bacterial sources. nih.gov This mixed inhibition pattern suggests the presence of more than one binding site on the enzyme—a catalytic site and a regulatory non-catalytic site. nih.gov The 3-hydroxy derivative demonstrated particularly potent inhibition of the recombinant human kynureninase with a low inhibition constant (Ki). nih.gov Similarly, 3-methoxy-4-hydroxyphenyl-pyruvate, a metabolite of dihydroxyphenylalanine, acts as a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase. nih.gov

In other studies, alkylbenzaldehydes have been shown to inhibit the diphenolase activity of mushroom tyrosinase through reversible mechanisms. researchgate.net Specifically, o-tolualdehyde and m-tolualdehyde were identified as mixed-type inhibitors, while various p-alkylbenzaldehydes functioned as uncompetitive inhibitors. researchgate.net The inhibition kinetics for 3-hydroxy-4-methoxycinnamic acid against tyrosinase demonstrated competitive inhibition. researchgate.net

These varied mechanisms, from competitive to mixed and uncompetitive, highlight how subtle structural differences in analogues can alter their interaction with enzyme active or allosteric sites. researchgate.netnih.govnih.gov

| Inhibitor Compound | Target Enzyme | Inhibition Mechanism | Inhibition Constant (Ki) | Source |

|---|---|---|---|---|

| 3-Hydroxydesaminokynurenine | Recombinant Human Kynureninase | Mixed | 5 nM | nih.gov |

| 3-Hydroxydesaminokynurenine | Rat Hepatic Kynureninase | Mixed | 40 nM | nih.gov |

| 3-Hydroxydesaminokynurenine | Bacterial Kynureninase (Pseudomonas fluorescens) | Mixed | 100 nM | nih.gov |

| 3-Hydroxy-4-methoxycinnamic acid | Tyrosinase (Diphenolase activity) | Competitive | 0.11 mmol/L | researchgate.net |

| 3-Methoxy-4-hydroxyphenyl-pyruvate | p-Hydroxyphenylpyruvate hydroxylase | Competitive | Not specified | nih.gov |

Exploration of Receptor-Ligand Binding Dynamics and Specificity

The binding dynamics of analogues are critically influenced by specific functional groups, particularly hydroxyl moieties. Studies on epoxymorphinan derivatives have shown that the presence of a 3-hydroxy group is crucial for high binding affinity to all three major opioid receptors (μ, κ, and δ). nih.gov Analogues lacking this group exhibited significantly reduced binding affinities. nih.gov

Further research into 5-phenylmorphan derivatives reinforces this finding, proposing that the specific spatial orientation of a hydroxyl group is a key structural requirement for high-affinity binding to the μ-opioid receptor. nih.gov A modest change in the hydroxyl group's position was found to shift a compound's activity from a potent agonist to a moderately potent antagonist, underscoring the sensitivity of receptor-ligand interactions. nih.gov For example, the N-phenethyl analogue with a C4β-hydroxyl group (compound 4b) showed a 15-fold higher affinity for the μ-opioid receptor compared to its C4α-hydroxyl epimer (compound 3b). nih.gov

In a different biological context, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of a related compound, was identified as a ligand for the GPR41 receptor, showing a greater affinity than its precursor. nih.gov Molecular dynamics simulations and docking experiments on other systems, such as TRPV1 agonists and the androgen receptor, have further elucidated the importance of specific hydrophobic and hydrogen bond interactions in defining ligand binding and receptor conformational changes. nih.govfrontiersin.org

| Compound Analogue | Target Receptor | Key Finding | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| N-phenethyl 5-phenylmorphan (C4β-OH, compound 4b) | μ-Opioid Receptor | Selective, high affinity | 4.6 nM | nih.gov |

| N-phenethyl 5-phenylmorphan (C4α-OH, compound 3b) | μ-Opioid Receptor | Relatively weak affinity | 74 nM | nih.gov |

| Epoxymorphinan Derivatives (with 3-OH) | Opioid Receptors (μ, κ, δ) | 3-OH group is crucial for high affinity | Not specified | nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) | GPR41 Receptor | Identified as a specific ligand | Not specified | nih.gov |

Biochemical Pathway Modulation at a Molecular Level

Analogues of this compound can modulate biochemical pathways by interacting with specific molecular targets. The activation of the GPR41 receptor by the microbial metabolite 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) provides a clear example. nih.gov This receptor-ligand interaction has been shown to play a crucial role in improving hepatic steatosis by stimulating the lipid catabolism pathway. nih.gov

At a mechanistic level, the binding of HMPA to the GPR41 receptor initiates a cellular signaling cascade that influences metabolic homeostasis. nih.gov This activation is a key event that links the presence of a specific microbial metabolite to the modulation of host lipid metabolism. nih.gov Similarly, studies on the androgen receptor show that ligand binding induces conformational changes that impact the subsequent binding of co-regulator proteins, which is a critical step in modulating gene transcription pathways. frontiersin.org

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions within Molecular Systems

X-ray crystallography and computational studies of analogues have provided detailed insights into the non-covalent interactions that govern their molecular structure and crystal packing. A recurring motif is the formation of dimers through intermolecular hydrogen bonds.

In the crystal structure of N-(4-Methoxyphenyl)-tert-butanesulfinamide, molecules interact in a head-to-tail fashion via N—H···O=S hydrogen bonds to form discrete centrosymmetric dimers. nih.gov Similarly, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives exhibit N–H···O hydrogen bonds, with the acceptor being either a sulfonamide oxygen or a methoxy (B1213986) oxygen, leading to different packing arrangements like infinite sheets or ladder-shaped structures. mdpi.com In another case, molecules of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone are linked into dimers by pairs of N1—H14···S1 hydrogen bonds. nih.gov

The study of N-3-hydroxyphenyl-4-methoxybenzamide revealed that while crystal packing and dimerization have a minor effect on bond lengths and angles, these intermolecular interactions are important for determining the dihedral angles and the rotational conformation of the aromatic rings. nih.gov A notable feature observed in the crystal structure of a thiosemicarbazone derivative solvate is a bifurcated hydrogen bond, where a methanol (B129727) hydroxyl group donates to two oxygen atoms of the methoxy entity simultaneously. nih.gov

| Compound Analogue | Interacting Groups | Resulting Supramolecular Structure | Source |

|---|---|---|---|

| N-(4-Methoxyphenyl)-tert-butanesulfinamide | N—H···O=S | Centrosymmetric cyclic dimers | nih.gov |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | N–H···O (sulfonamide or methoxy) | Infinite 3D networks or planar sheets | mdpi.com |

| 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone | N—H···S | Dimers forming R²₂(8) loops | nih.gov |

| N-3-hydroxyphenyl-4-methoxybenzamide | Not specified | Dimerization affects rotational conformation | nih.gov |

Chemical Transformation Mechanisms within Biological Systems

The chemical transformation of butanamide-containing compounds in biological systems often involves enzymatic reactions mediated by cytochrome P450 (CYP) enzymes. Studies on the metabolism of butyrylfentanyl, which shares a butanamide side chain, revealed several key transformation pathways. jst.go.jp

The primary metabolic reactions include hydroxylation at the butanamide side chain (at both the ω and ω-1 positions) and on the aromatic ring, as well as N-dealkylation. jst.go.jp In vitro studies using human liver microsomes and recombinant CYP enzymes identified CYP3A4 and CYP2D6 as being involved in these reactions. jst.go.jp The major metabolite formed was nor-butyrylfentanyl, resulting from N-dealkylation, while ω-hydroxy-butyrylfentanyl and (ω-1)-hydroxy-butyrylfentanyl were the next most abundant metabolites. jst.go.jp In silico predictions for a related compound, N-(4-methoxyphenyl)pentanamide, also suggested that it could be a CYP inhibitor, indicating interaction with these metabolic enzymes. nih.gov

Emerging Research Areas and Future Perspectives for 3 Hydroxy N 4 Methoxyphenyl Butanamide Research

Development of Novel Synthetic Approaches and Catalyst Systems

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient, environmentally benign, and high-yielding methods for creating specific structures like 3-Hydroxy-N-(4-methoxyphenyl)butanamide is a significant research goal. Traditional methods often require harsh conditions or stoichiometric activating agents, leading to waste and potential side reactions. Current research is heavily focused on catalytic and green chemistry approaches to overcome these limitations.

One promising strategy involves the direct amide condensation between a β-hydroxycarboxylic acid and an amine. A notable advancement in this area is the use of boronic acid-based catalysts. For instance, alkylboronic acids have been successfully employed as catalysts for the amide condensation between β-hydroxycarboxylic acid compounds and amine compounds. pku.edu.cn This method often benefits from dehydration to drive the reaction to completion, with reaction temperatures typically ranging from 60 to 160°C. pku.edu.cn Another green chemistry approach utilizes boric acid as a simple and readily available catalyst in a solvent-free reaction, often involving direct heating of a triturated mixture of the carboxylic acid and an amine source like urea. youtube.comresearchgate.net This technique significantly reduces solvent waste and can lead to rapid reaction times and high purity products. researchgate.net

Ruthenium-based catalysts are also at the forefront of novel amide synthesis. Researchers have developed an environmentally friendly method where a ruthenium complex, generated in situ, mediates the direct coupling of an alcohol and an amine, liberating dihydrogen as the only byproduct. nih.gov This process is particularly innovative as it can couple primary alcohols with primary alkylamines to produce secondary amides in good yields. nih.gov

Furthermore, integrated systems are being designed for the production of β-hydroxy amides from β-lactones. These methods involve the reaction of a β-lactone with ammonia (B1221849) or an amine, which can be controlled isothermally at low temperatures. acs.org This approach is part of a larger integrated system that can even start from an epoxide and carbon monoxide to generate the β-lactone precursor in situ. acs.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Alkylboronic Acids (R³B(OH)₂) | β-Hydroxycarboxylic acid + Amine | Catalytic amide condensation; Requires dehydration. | pku.edu.cn |

| Boric Acid | Carboxylic acid + Urea/Amine | Solvent-free; Green chemistry approach; Rapid reaction. | youtube.comresearchgate.net |

| Ruthenium Complex with N-heterocyclic carbene | Alcohol + Amine | Environmentally friendly; Byproduct is H₂; Active catalyst generated in situ. | nih.gov |

| Ammonia (in integrated system) | β-Lactone + Ammonia | Part of an integrated process starting from epoxides; Isothermally controlled. | acs.org |

Application of Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Analysis

The unambiguous confirmation of the chemical structure of this compound and the elucidation of its reaction mechanisms rely heavily on advanced spectroscopic techniques. While basic characterization is routine, emerging research applies a sophisticated suite of analytical methods to gain deeper insights.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary tool. Both ¹H and ¹³C NMR spectra are essential for mapping the proton and carbon framework of the molecule. rsc.org For instance, in the closely related compound, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, ¹H NMR was used to identify different tautomers present in a solution, while ¹³C NMR provided data on the carbon chemical environments. mdpi.com

Mass Spectrometry (MS) is crucial for confirming the molecular weight and fragmentation patterns, which aids in structural verification. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to confirm the elemental composition. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the molecule. rsc.org The characteristic absorptions for the hydroxyl (-OH), amide (N-H and C=O) groups are key identifiers.

For definitive three-dimensional structural analysis, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystallographic information. For example, the structure of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide was unambiguously confirmed by X-ray diffraction analysis, revealing its triclinic crystal system and specific molecular geometry. mdpi.com Similarly, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide was determined, providing detailed data on its orthorhombic crystal system. nih.gov These detailed structural snapshots are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the compound.

| Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei, detection of isomers/tautomers. | Primary tool for structural elucidation in solution. rsc.orgmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns. | Confirms identity and molecular formula. rsc.org |

| FT-IR/Raman Spectroscopy | Presence of functional groups (e.g., -OH, N-H, C=O). | Confirms key structural features. rsc.org |

| X-ray Diffraction | 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. | Provides definitive solid-state structure. mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, information on conjugated systems. | Characterizes electronic properties. nih.gov |

Integration of Computational and Experimental Methodologies for Predictive Chemical Modeling

The synergy between experimental work and computational chemistry is a rapidly growing field that offers profound insights into molecular properties and reactivity. For a molecule like this compound, computational modeling is being used to predict its behavior, optimize synthesis, and understand its electronic structure.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate molecular geometries, vibrational frequencies, and electronic properties. biointerfaceresearch.commdpi.com DFT calculations, for example at the B3LYP/6-31+G(d) level of theory, can be used to optimize the molecular structure of butanoic acid derivatives and predict their stability and reactivity. biointerfaceresearch.com Such studies often include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand intramolecular charge transfer. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis is another computational tool used to study intramolecular interactions and stabilization energies. researchgate.netresearchgate.net

Beyond single molecules, computational tools are being used to predict the outcomes of reactions. Machine learning (ML) algorithms, trained on datasets of experimental results, are showing remarkable success in predicting the conversion rates of amide bond syntheses. pku.edu.cn These models can use molecular descriptors derived from quantum chemical calculations as inputs to forecast the efficiency of a reaction with different substrates, coupling reagents, and solvents. pku.edu.cn This predictive power can significantly accelerate the discovery and optimization of synthetic routes by minimizing the number of required experiments. aiche.org

Furthermore, computational software can predict solubility parameters, helping to replace hazardous solvents like toluene (B28343) with safer, bio-based alternatives such as p-cymene (B1678584) for amidation reactions. acs.org By combining experimental data with predictive modeling, researchers can identify optimal, greener reaction media more efficiently. acs.org

Exploration of New Chemical Transformations and Derivatization Strategies

The core structure of this compound, featuring hydroxyl and amide functionalities, serves as a versatile scaffold for further chemical transformations. Research in this area focuses on using this compound as a building block to synthesize new molecules with potentially novel properties.

One significant transformation pathway is the conversion of β-hydroxy amides into other valuable chemical entities. For example, integrated systems have been developed where β-hydroxy amides like hydroxypropanamide can be dehydrated to produce unsaturated amides such as acrylamide. acs.org This highlights the potential of this compound as a precursor to corresponding unsaturated derivatives.

Cyclization reactions represent another key derivatization strategy. The inherent functionality of the molecule allows for intramolecular reactions to form heterocyclic structures. A closely related compound, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, was observed to undergo cyclization in a DMSO solution over several days to form a 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione derivative. mdpi.com This demonstrates the potential for the butanamide backbone to participate in ring-forming reactions, leading to complex heterocyclic systems which are of significant interest in medicinal chemistry.

The synthesis of libraries of related compounds, such as bicyclic β-hydroxy amides, from similar precursors demonstrates the broad applicability of these structures in creating chemical diversity for screening purposes. nih.gov By modifying the acyl group or the amine partner, a wide range of derivatives can be systematically produced, allowing for the exploration of structure-activity relationships in various contexts.

| Starting Moiety | Transformation | Resulting Product Class | Potential Significance |

|---|---|---|---|

| β-Hydroxy amide | Dehydration | Unsaturated Amide (e.g., Acrylamide) | Access to monomers and other reactive intermediates. acs.org |

| Aroylpyruvic ureide analogue | Intramolecular Cyclization | Imidazolidinedione derivative | Synthesis of complex heterocyclic compounds. mdpi.com |

| Cyanohydrin ethers (related precursors) | Hydrozirconation, Acylation, Friedel-Crafts Alkylation | Bicyclic β-alkoxy/β-hydroxy amides | Generation of diverse chemical libraries for screening. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-N-(4-methoxyphenyl)butanamide, and how can enantiomeric purity be ensured?

Methodological Answer: The compound can be synthesized via acid-amine coupling reactions. For example, (S)-3-hydroxybutyric acid reacts with 4-methoxyaniline in the presence of coupling reagents (e.g., DCC or EDC) to yield the (S)-enantiomer . To ensure enantiomeric purity:

- Use chiral HPLC or polarimetry for purity assessment.

- Optimize reaction conditions (temperature, solvent) to minimize racemization.

- Consider enzymatic resolution if racemic mixtures form.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR confirm the amide bond and methoxy group (e.g., δ ~3.7 ppm for OCH) .

- XRD : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves hydrogen-bonding networks, as seen in related N-(4-substituted phenyl)butanamides .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (CHNO; theoretical 209.1052 g/mol).

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

Methodological Answer: Crystallographic studies of analogous compounds reveal:

Q. What strategies can resolve contradictions in reported biological activities of structurally similar N-(4-methoxyphenyl) amides?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. ethoxy) on receptor binding using molecular docking .

- In Vitro Assays : Test against isoforms (e.g., cytochrome P450 enzymes) to identify off-target interactions.

- Meta-Analysis : Re-evaluate experimental conditions (e.g., cell lines, solvent controls) from conflicting studies.

Q. How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- Use software like Schrödinger’s ADMET Predictor or Gaussian for:

- Phase I Metabolism : Identify oxidation sites (e.g., hydroxyl group).

- Phase II Metabolism : Predict glucuronidation or sulfation.

- Validate with LC-MS/MS after incubating with liver microsomes.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Key Issues : Racemization at the hydroxy group, side reactions (e.g., over-alkylation).

- Solutions :

- Use flow chemistry for precise temperature control.

- Opt for immobilized enzymes (e.g., lipases) for asymmetric synthesis .

- Monitor purity in real-time with inline IR spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.